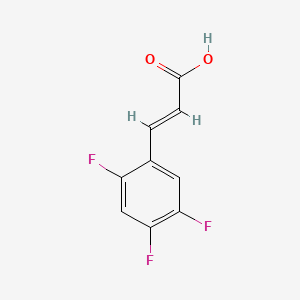

2,4,5-Trifluorocinnamic acid

Beschreibung

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids are a significant class of compounds in medicinal chemistry, agrochemicals, and materials science. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. hokudai.ac.jp This has led to extensive research into the synthesis and application of these compounds. hokudai.ac.jpukri.org

The development of novel synthetic methods for creating fluorinated aromatic carboxylic acids is an active area of research. hokudai.ac.jpukri.org For instance, researchers have developed methods for the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available aromatic compounds and carbon dioxide using organic electrolysis. hokudai.ac.jp Another approach involves the decarboxylative fluorination of aromatic carboxylic acids to produce fluorinated aromatic compounds. ukri.org The esterification of fluorinated aromatic carboxylic acids is also a key area of study, with applications in enhancing detection limits for these compounds in various matrices. rsc.orgnih.gov

Significance of Cinnamic Acid Scaffolds in Advanced Chemical Science

The cinnamic acid scaffold is a versatile building block in the design and synthesis of biologically active molecules. beilstein-journals.orgnih.govresearchgate.net Its derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. beilstein-journals.orgnih.govnih.govmdpi.com The presence of a phenyl ring, an alkene double bond, and a carboxylic acid group allows for various structural modifications, enabling the fine-tuning of their biological efficacy. beilstein-journals.orgnih.gov

The inherent reactivity of the cinnamic acid structure allows for a multitude of chemical transformations, such as esterification, amidation, and modifications to the aromatic ring. beilstein-journals.orgrsc.org These modifications can enhance properties like lipophilicity, which can in turn improve the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting compounds. rsc.orgresearchgate.net The versatility of the cinnamic acid scaffold has made it a focal point in drug discovery and development programs. researchgate.netrsc.org

Scope and Research Imperatives for 2,4,5-Trifluorocinnamic Acid

This compound serves as a key intermediate in the synthesis of various compounds with potential applications in pharmaceuticals and materials science. researchgate.netcymitquimica.com A notable application is its use as a precursor in the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key component of the antidiabetic drug sitagliptin. researchgate.net

Current research focuses on developing efficient and environmentally friendly synthetic routes to this compound and its derivatives. researchgate.net Biocatalytic approaches, for example, are being explored for the synthesis of optically pure D-(2,4,5-trifluorophenyl)alanine from this compound. researchgate.net The unique substitution pattern of the fluorine atoms in this compound influences its chemical reactivity and biological activity, making it a valuable subject for further investigation. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(2,4,5-trifluorophenyl)-2-propenoic acid sigmaaldrich.com |

| CAS Number | 247170-17-8 sigmaaldrich.com |

| Molecular Formula | C9H5F3O2 sigmaaldrich.comuni.lu |

| Molecular Weight | 202.13 g/mol vulcanchem.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420766 | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694511-56-3, 247170-17-8 | |

| Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Enhancing Chromatographic and Spectrometric Detection through Derivatization

Derivatization of the carboxylic acid moiety in 2,4,5-Trifluorocinnamic acid is a key strategy to overcome challenges in its analysis. These challenges include poor volatility for gas chromatography (GC) and suboptimal ionization for mass spectrometry (MS). By converting the polar carboxyl group into a less polar and more readily ionizable derivative, significant improvements in sensitivity and chromatographic performance can be achieved.

Charge Reversal Derivatization for Carboxylic Acids

For analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), the sensitivity of detection for carboxylic acids like this compound can be limited in the commonly used negative ion mode. Charge reversal derivatization is a powerful technique that converts the anionic carboxylate group into a permanently cationic derivative, allowing for highly sensitive analysis in the positive ion mode. This switch in polarity often leads to a significant reduction in background noise and an increase in signal intensity. nih.govresearchgate.net

A common approach involves the use of reagents that introduce a quaternary ammonium (B1175870) or pyridinium (B92312) group onto the carboxylic acid. For instance, a pyridinium-containing reagent can be coupled to the carboxylic acid, creating a positively charged derivative that is readily detected by MS. nih.govresearchgate.net This strategy not only enhances ionization efficiency but can also improve chromatographic retention on reversed-phase columns. The resulting cationic derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for their specific and sensitive quantification. nih.gov

Table 1: Exemplary Charge Reversal Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Functional Group Introduced | Rationale for Use |

| N-(4-Aminomethylphenyl)pyridinium (AMPP) | Pyridinium | Introduces a permanent positive charge, enhancing ESI+ signal. nih.govresearchgate.net |

| 2-picolylamine | Picolylamide | Forms an amide bond and provides a site for efficient protonation. |

| Girard's Reagent T | Quaternary ammonium | Reacts with the carboxyl group to form a cationic hydrazone derivative. |

Carboxyl Function Silylation for Improved Separation

For gas chromatography (GC)-based analysis, the low volatility of carboxylic acids such as this compound presents a major obstacle. Silylation is a widely employed derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. restek.comaliyuncs.comgcms.cz This conversion to a TMS ester significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. restek.com

Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). aliyuncs.comsigmaaldrich.com The reaction is typically straightforward and results in derivatives that exhibit good chromatographic behavior on non-polar GC columns. The resulting silylated this compound can then be readily separated and detected by a flame ionization detector (FID) or mass spectrometry (MS). nih.gov

Table 2: Common Silylating Agents for Carboxylic Acids

| Silylating Agent | Abbreviation | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and its byproducts are volatile, minimizing interference. aliyuncs.comsigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, provides quantitative derivatization for GC analysis. restek.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A potent silylating agent suitable for a wide range of functional groups. |

Condensing Agent-Mediated Amide Derivatization

The formation of amides from the carboxylic acid group of this compound is a versatile derivatization strategy that serves both analytical and synthetic purposes. In an analytical context, converting the carboxylic acid to an amide can improve its chromatographic properties and introduce a tag for specific detection methods. For synthetic applications, amide formation is a fundamental transformation for building more complex molecules. nih.gov

This derivatization is typically achieved using a condensing agent, also known as a coupling reagent, which activates the carboxylic acid to facilitate its reaction with an amine. A widely used and effective combination of condensing agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.govresearchgate.netcommonorganicchemistry.compeptide.com EDC activates the carboxyl group of this compound, which then reacts with HOBt to form an active ester. This intermediate readily reacts with a primary or secondary amine to yield the corresponding amide with high efficiency and minimal side reactions. nih.gov

The choice of the amine component can be tailored to introduce specific functionalities. For instance, using an amine with a fluorescent tag can enable highly sensitive detection in liquid chromatography with fluorescence detection.

Table 3: Common Condensing Agents for Amide Formation

| Condensing Agent(s) | Abbreviation | Mechanism of Action |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide (B86325) that activates carboxyl groups. nih.govpeptide.com |

| 1-Hydroxybenzotriazole | HOBt | Acts as an additive with EDC to suppress side reactions and improve yields. researchgate.netnih.govresearchgate.net |

| Dicyclohexylcarbodiimide | DCC | A classic carbodiimide coupling agent. |

Strategizing Derivatization for Specific Analytical Platforms (e.g., LC-MS/MS)

The choice of derivatization strategy for this compound must be carefully considered based on the intended analytical platform to maximize the benefits of the derivatization. For highly sensitive and specific quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the derivatization should aim to enhance ionization and provide a unique and stable fragmentation pattern.

Charge reversal derivatization is particularly well-suited for LC-MS/MS analysis. By introducing a permanent positive charge, the derivatized this compound can be analyzed in the positive electrospray ionization mode (ESI+), which often provides a cleaner baseline and higher sensitivity compared to the negative mode (ESI-) for carboxylic acids. The resulting precursor ion of the derivatized molecule can be selectively isolated and fragmented in the collision cell of the mass spectrometer. A well-designed derivatizing agent will lead to a characteristic product ion, allowing for highly selective detection using Multiple Reaction Monitoring (MRM). This approach significantly improves the signal-to-noise ratio and lowers the limits of detection and quantification. nih.govstthomas.edu

For example, derivatization with a pyridinium-containing reagent would yield a positively charged derivative of this compound. In an LC-MS/MS experiment, the precursor ion corresponding to this derivative would be selected. Upon collision-induced dissociation (CID), a specific and intense fragment ion, often corresponding to the pyridinium tag or a characteristic loss from the analyte, would be monitored as the product ion. This specific transition provides a high degree of certainty in the identification and quantification of the analyte, even in complex biological or environmental matrices. researchgate.net

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data specifically for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectra, could not be located. As a result, the generation of a scientifically accurate article with the requested detailed data tables and research findings for this specific compound is not possible at this time.

The user's instructions to focus solely on "this compound" and to adhere strictly to the provided outline, which requires specific spectroscopic data, cannot be fulfilled without the necessary experimental information. Creating an article without this data would necessitate speculation or the use of data from related but different compounds, which would violate the core requirement of focusing exclusively on the specified chemical.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For 2,4,5-Trifluorocinnamic acid, the absorption of UV-Vis radiation is primarily dictated by the presence of its extended π-electron system, which acts as a chromophore. This system includes the trifluorophenyl ring conjugated with the acrylic acid side chain. The absorption of photons in the UV-Vis range excites electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). utoronto.ca

The electronic spectrum of compounds like this compound is typically characterized by two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.ukcutm.ac.in

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system in this compound, these transitions are expected to be intense (high molar absorptivity) and occur in the UV region. shu.ac.uklibretexts.org For cinnamic acid itself, a strong absorption band characteristic of a π → π* transition is observed around 279 nm. researchgate.net The presence of three fluorine atoms on the phenyl ring can influence the position of this absorption maximum (λmax).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from the lone pairs of the oxygen atoms in the carboxyl group, to a π* antibonding orbital. cutm.ac.in Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity (low molar absorptivity) compared to π → π* transitions. shu.ac.uk These are often observed as a weak shoulder or a separate band at a longer wavelength than the main π → π* absorption.

The substitution of hydrogen atoms with fluorine atoms on the aromatic ring can cause shifts in the absorption maxima, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, by modifying the electron density of the chromophore.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter UV Wavelengths (~270-300 nm) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer UV Wavelengths (>300 nm) | Low |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like carboxylic acids, allowing for the analysis of the intact molecule with minimal degradation. rsc.orgresearchgate.net The molecular formula for this compound is C₉H₅F₃O₂, corresponding to a molecular weight of approximately 202.13 g/mol . scbt.com

In a typical ESI-MS experiment, this compound can be analyzed in either positive or negative ion mode.

Negative Ion Mode (ESI-): This mode is often preferred for carboxylic acids due to the ease of deprotonation. The primary ion observed would be the quasi-molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 201.12.

Positive Ion Mode (ESI+): In this mode, the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 203.14.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of cinnamic acid derivatives typically involves cleavages within the acrylic acid side chain and the aromatic ring. nih.govd-nb.info For this compound, the expected fragmentation pathways include:

Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule [M-H]⁻, leading to a significant fragment ion. nih.govlibretexts.org

Loss of Water: The loss of a water molecule (H₂O, 18 Da) can also occur.

Cleavage of the side chain: Fragmentation can occur at various points along the propenoic acid side chain.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, confirming the presence of the trifluorophenyl group and the carboxylic acid moiety, thereby corroborating the compound's structure. rsc.org

Table 2: Predicted m/z Values for Major Ions of this compound in ESI-MS

| Ion Type | Formula | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Description |

| Parent Ion | [C₉H₄F₃O₂]⁻ | 201.12 | Deprotonated molecule | |

| Parent Ion | [C₉H₆F₃O₂]⁺ | 203.14 | Protonated molecule | |

| Fragment Ion | [C₈H₄F₃]⁻ | 157.03 | Loss of CO₂ (decarboxylation) from [M-H]⁻ | |

| Fragment Ion | [C₉H₂F₃]⁻ | 183.01 | Loss of H₂O from [M-H]⁻ | |

| Fragment Ion | [C₈H₅F₃O]⁺ | 175.03 | Loss of CO from [M+H]⁺ |

Computational and Quantum Chemical Investigations of 2,4,5 Trifluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. It is frequently employed to predict the geometries, electronic properties, and reactivity of organic compounds.

In the computational analysis of cinnamic acid derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a commonly selected method. This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of molecular systems. The selection of an appropriate basis set is crucial for the accuracy of these calculations. For molecules containing polar bonds, such as those with fluorine and oxygen atoms, Pople-style basis sets like 6-311++G(d,p) are often utilized. The inclusion of diffuse functions (++) and polarization functions (d,p) in this basis set allows for a more accurate description of the electron distribution, particularly for lone pairs and in regions distant from the nucleus. This level of theory, B3LYP/6-311++G(d,p), has been successfully applied to study similar molecules, such as trans-4-(trifluoromethyl)cinnamic acid, yielding results that correlate well with experimental data. niscpr.res.in

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. DFT calculations can predict several key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For substituted cinnamic acids, the HOMO is typically localized over the phenyl ring and the acrylic acid side chain, while the LUMO is often distributed over the electron-withdrawing groups.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. In 2,4,5-Trifluorocinnamic acid, the fluorine and oxygen atoms are anticipated to carry partial negative charges due to their high electronegativity, while the carbon atoms bonded to them and the hydrogen atoms will likely exhibit partial positive charges. This charge distribution is critical in determining the sites of electrophilic and nucleophilic attack.

For a related compound, trans-4-(trifluoromethyl)cinnamic acid, the calculated dipole moment was found to be 2.8739 Debye, indicating a notable polarity. niscpr.res.in

| Property | Predicted Characteristic for this compound |

| HOMO Energy | Associated with the electron-donating ability of the π-system. |

| LUMO Energy | Associated with the electron-accepting ability, influenced by fluorine atoms. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Dipole Moment | Expected to be significant due to the presence of electronegative fluorine atoms. |

| Charge Distribution | Partial negative charges on fluorine and oxygen atoms, partial positive charges on adjacent carbons and hydrogens. |

Thermodynamic and Energetic Analysis of Molecular Systems

Quantum chemical calculations can provide valuable insights into the thermodynamic properties of molecules. Parameters such as the total energy, zero-point vibrational energy, and enthalpy can be computed. These calculations are instrumental in predicting the stability of different molecular conformations and in understanding the energetics of chemical reactions. For instance, in the study of trans-4-(trifluoromethyl)cinnamic acid, the total energy was calculated to be 103.81 kcal/mol, with a zero-point vibrational energy of 95.39 kcal/mol. niscpr.res.in These thermodynamic parameters are crucial for assessing the molecule's stability and its potential to participate in chemical transformations.

| Thermodynamic Parameter | Significance |

| Total Energy | Represents the total electronic and nuclear energy of the molecule at 0 K. |

| Zero-Point Vibrational Energy | The vibrational energy of the molecule at its lowest energy state. |

| Enthalpy | A measure of the total energy of the system, including internal energy and the product of pressure and volume. |

Acid/Base Equilibria and Prototropic Studies

The acidity of cinnamic acids is a key property, influenced by the substituents on the phenyl ring. The carboxylic acid group is the primary acidic site, and its pKa value is affected by the electronic effects of the substituents. The three fluorine atoms in this compound are electron-withdrawing, which is expected to increase the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atoms.

Computational methods can be employed to predict the pKa of molecules. These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. While direct experimental data for this compound is not available in the reviewed literature, studies on other substituted cinnamic acids have shown that electron-withdrawing groups generally lower the pKa, making the acid stronger.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexibility of the acrylic acid side chain in cinnamic acids allows for the existence of different conformers. Molecular modeling techniques, particularly DFT, are used to determine the most stable conformations by calculating their relative energies. For cinnamic acid itself, both s-cis and s-trans conformers, arising from rotation around the Cα-Cβ single bond, have been studied. jmcs.org.mx The presence of bulky and polar fluorine substituents in this compound will likely influence the conformational preferences and the rotational barriers between different conformers.

Furthermore, these calculations can elucidate the nature of intermolecular interactions. In the solid state, cinnamic acids often form hydrogen-bonded dimers through their carboxylic acid groups. The fluorine atoms in this compound can also participate in weaker intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing.

Correlation of Quantum Chemical Parameters with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical results with experimental data. For cinnamic acid derivatives, calculated vibrational frequencies are often compared with experimental data from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. While the calculated harmonic frequencies are typically higher than the experimental ones, a scaling factor is often applied to improve the correlation. This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. For example, in the study of trans-4-(trifluoromethyl)cinnamic acid, a good correlation was observed between the calculated and experimental vibrational frequencies. niscpr.res.in

Similarly, calculated electronic properties can be correlated with experimental UV-Vis spectra. The calculated HOMO-LUMO gap can provide a theoretical basis for understanding the electronic transitions observed in the experimental spectrum.

Applications in Advanced Organic Synthesis and Pharmaceutical Precursor Chemistry

Role as a Key Building Block for Complex Organic Molecules

2,4,5-Trifluorocinnamic acid serves as a valuable building block in organic synthesis, primarily due to its unique combination of a reactive cinnamic acid scaffold and the presence of fluorine atoms on the phenyl ring. The trifluorinated phenyl group imparts distinct electronic properties and can influence the reactivity and biological activity of the resulting complex molecules. While its most prominent application to date is in the synthesis of pharmaceutical precursors, its structural features make it a candidate for the construction of a variety of complex organic structures. The electron-withdrawing nature of the fluorine atoms can modify the reactivity of the aromatic ring and the acrylic acid moiety, offering pathways to novel compounds that would be otherwise difficult to synthesize.

Precursor in Asymmetric Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound has emerged as a key precursor in the asymmetric synthesis of chiral intermediates, most notably in the production of fluorinated amino acids. These chiral building blocks are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.

Synthesis of D-(2,4,5-Trifluorophenyl)alanine, a Precursor for Sitagliptin

A significant application of this compound is its role as a starting material in the synthesis of D-(2,4,5-Trifluorophenyl)alanine, a crucial precursor for the antidiabetic drug, Sitagliptin. rsc.orgresearchgate.net Chemo-enzymatic routes have been developed to achieve the synthesis of this optically pure D-amino acid with high efficiency and stereoselectivity. rsc.orgresearchgate.net

One notable chemo-enzymatic pathway involves the use of a phenylalanine ammonia (B1221849) lyase (PAL) in a hydroamination reaction. rsc.org This biocatalytic approach offers several advantages over traditional chemical methods, including milder reaction conditions and reduced environmental impact. rsc.org In a sequential, one-pot process, this compound can be converted to D-(2,4,5-Trifluorophenyl)alanine with a significant yield and high enantiomeric excess. rsc.orgresearchgate.net This process often involves a cascade of enzymatic reactions, which may include deracemization steps to achieve the desired stereoisomer. rsc.org

Below is a data table summarizing a chemo-enzymatic approach for the synthesis of D-(2,4,5-Trifluorophenyl)alanine from this compound.

| Step | Reaction Type | Key Reagents/Enzymes | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Hydroamination | Phenylalanine Ammonia Lyase (PAL) | Racemic 2,4,5-Trifluorophenylalanine | - | - | rsc.org |

| 2 | Deracemization | D-amino acid dehydrogenase, cofactor, amino donor | D-(2,4,5-Trifluorophenyl)alanine | 62% (overall) | >99% | rsc.orgresearchgate.net |

Integration into Polymer and Functional Materials Synthesis

While specific research on the integration of this compound into polymers is not extensively documented, the broader class of cinnamic acid derivatives is well-known for its utility in the synthesis of functional materials. The presence of the photoreactive cinnamoyl moiety and the potential for polymerization make these compounds valuable building blocks for advanced polymers. The trifluorophenyl group in this compound would be expected to impart unique properties to such polymers, including enhanced thermal stability, altered solubility, and modified optical properties.

Synthesis of Cinnamoyl Moiety-Containing Polymers for Photoreactive Applications

Polymers containing the cinnamoyl moiety are known for their photoreactive properties. researchgate.nettandfonline.comjmaterenvironsci.com The carbon-carbon double bond in the cinnamate (B1238496) group can undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking of the polymer chains. jmaterenvironsci.com This characteristic makes them suitable for applications as negative-type photoresists. jmaterenvironsci.com The incorporation of this compound into a polymer backbone would introduce this photoreactive functionality. The fluorine atoms could potentially influence the photoreactivity and the physical properties of the resulting crosslinked material.

Applications in Microelectronics, Photolithography, and Non-Linear Optical Materials

The unique properties of fluorinated organic compounds make them attractive for applications in microelectronics and optics.

Microelectronics and Photolithography: Fluorinated polymers are of interest in photolithography for the fabrication of microelectronics due to their transparency at deep UV wavelengths (e.g., 193 nm and 157 nm). google.comgoogle.com The low absorption of fluorine-containing materials at these wavelengths is a critical advantage for creating high-resolution patterns in semiconductor manufacturing. spiedigitallibrary.orghalocarbon.com While specific photoresists based on this compound are not detailed in available research, its fluorinated structure aligns with the material requirements for advanced photolithographic processes.

Non-Linear Optical (NLO) Materials: Chalcones, which are structurally related to cinnamic acids, are a class of organic compounds investigated for their non-linear optical properties. optica.orgrsc.orgrsc.org The donor-π-acceptor structure of many chalcone (B49325) derivatives gives rise to a large second-order optical nonlinearity. optica.org The synthesis of fluorinated chalcones has been explored to modulate these NLO properties. orientjchem.orgmdpi.comnih.govrasayanjournal.co.intandfonline.com Given its conjugated system and trifluorinated aromatic ring, this compound could serve as a precursor for the synthesis of novel NLO materials with tailored properties.

Environmental Behavior and Degradation Pathways of Fluorinated Cinnamic Acids

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, is a critical factor in the environmental persistence of 2,4,5-Trifluorocinnamic acid. The primary mechanisms at play are photodegradation and chemical degradation in soil and water.

Photodegradation in Aqueous Environments

Direct photodegradation of fluorinated aromatic compounds in aqueous environments can occur through the absorption of ultraviolet (UV) radiation. The process typically involves the excitation of the molecule to a higher energy state, which can lead to the cleavage of chemical bonds. For compounds like this compound, the aromatic ring and the acrylic acid side chain are both potential sites for photochemical reactions. Research on related fluorinated aromatic acids suggests that photodegradation can proceed via hydroxylation, where a fluorine atom is replaced by a hydroxyl group, or through the cleavage of the side chain. The rate and efficiency of these reactions are dependent on factors such as the wavelength and intensity of light, the presence of dissolved organic matter, and the water's pH.

Indirect photodegradation is another significant pathway, involving reactive species such as hydroxyl radicals (•OH), which are naturally generated in sunlit waters. These radicals are highly reactive and can attack the aromatic ring of this compound, leading to its transformation. The reaction with hydroxyl radicals can result in the formation of various intermediates, including hydroxylated and defluorinated products. The strong carbon-fluorine bond, however, can render the molecule more resistant to degradation compared to its non-fluorinated counterparts.

Chemical Degradation in Soil and Water Matrices

In soil and water, the chemical degradation of this compound, independent of light or microbial activity, is generally considered to be a slow process. The stability of the carbon-fluorine bond makes the compound resistant to hydrolysis under typical environmental conditions. The aromatic ring is also relatively stable and not easily susceptible to cleavage without the presence of strong oxidizing agents.

Biotic Degradation Processes

The microbial breakdown of xenobiotic compounds is a key route for their removal from the environment. However, the presence of fluorine atoms often poses a challenge for microbial enzymes.

Microbial Degradation and Biotransformation Studies (e.g., Bacterial Metabolism)

Studies on the microbial degradation of fluorinated aromatic compounds have shown that while some microorganisms are capable of metabolizing these substances, the process is often slow and incomplete. Bacteria capable of degrading fluorinated benzoates, for example, have been isolated and studied. These organisms typically employ dioxygenase enzymes to initiate the cleavage of the aromatic ring. The initial steps often involve the removal of the fluorine substituents, which is an energetically demanding process.

For this compound, a plausible metabolic pathway would involve the initial transformation of the acrylic acid side chain, followed by the degradation of the fluorinated aromatic ring. However, the specific microbial consortia and enzymatic systems capable of carrying out these transformations on this particular molecule have not been extensively characterized. The trifluorinated substitution pattern on the benzene (B151609) ring is likely to present a significant barrier to microbial attack, potentially leading to the accumulation of persistent intermediates.

Persistence and Environmental Fate Considerations for Fluorinated Carboxylic Acids

Fluorinated carboxylic acids, as a class, are known for their persistence in the environment. The strength of the carbon-fluorine bond, the most stable single bond in organic chemistry, imparts a high degree of chemical and thermal stability to these molecules. This stability, while beneficial for many industrial applications, is a cause for concern from an environmental perspective.

The persistence of compounds like this compound means that they can remain in the environment for extended periods, allowing for potential long-range transport and accumulation in various environmental compartments. Their resistance to degradation also implies that they can enter the food chain, with potential for bioaccumulation in organisms. The environmental fate of these compounds is a subject of ongoing research, with a focus on understanding their long-term impacts on ecosystems.

Environmental Transport and Distribution Mechanisms

The movement and distribution of this compound in the environment are governed by a combination of its physical and chemical properties and environmental factors.

Leaching: As a carboxylic acid, this compound is expected to be relatively water-soluble, particularly at neutral or alkaline pH where the carboxylic acid group is deprotonated. This water solubility enhances its potential for leaching through the soil profile and entering groundwater systems.

Volatilization: The volatility of this compound is expected to be low due to its carboxylic acid functional group and relatively high molecular weight. Therefore, volatilization from water or soil surfaces is not anticipated to be a major transport pathway.

Deposition: If the compound were to enter the atmosphere through spray drift or other means, it could be subject to wet or dry deposition, returning to terrestrial and aquatic environments.

The following table summarizes the likely environmental transport and distribution mechanisms for this compound based on its chemical properties and the behavior of similar compounds.

| Transport Mechanism | Likelihood | Influencing Factors |

| Leaching | High | Water solubility, soil type, pH, rainfall |

| Volatilization | Low | Vapor pressure, temperature, air/water partitioning |

| Sorption to Soil/Sediment | Moderate | Organic carbon content, clay mineralogy, pH |

| Atmospheric Deposition | Low to Moderate | Particulate association, precipitation |

Future Research Directions and Unexplored Avenues for 2,4,5 Trifluorocinnamic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of cinnamic acids is well-established through classic reactions like the Perkin, Claisen, and Knoevenagel-Doebner condensations. However, the development of more efficient, sustainable, and versatile synthetic protocols for 2,4,5-Trifluorocinnamic acid is a critical area for future research.

Future investigations should focus on:

Greener Synthesis Pathways: Exploring methods that reduce hazardous waste and improve atom economy. A potential approach involves the direct synthesis from 2,4,5-trifluorobenzaldehyde (B50696) and an aliphatic carboxylic acid using reagents like boron tribromide, which has shown promise for other cinnamic acid derivatives. mdpi.com

Catalyst-Free Approaches: Investigating thermal decarboxylation of the corresponding cinnamic acids to produce vinyl intermediates, which can then be used in subsequent reactions like olefin metathesis. rsc.org This two-step approach has been shown to be high-yielding for producing bisphenols from hydroxycinnamic acids and could be adapted for fluorinated analogues. rsc.org

Biocatalysis: Engineering enzymatic pathways for the production of this compound. This could involve utilizing phenylalanine ammonia (B1221849) lyase (PAL) in engineered microorganisms, which convert L-phenylalanine to trans-cinnamic acid, and exploring the enzyme's substrate specificity for fluorinated analogues. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Direct Synthesis via BBr3 | Reaction of 2,4,5-trifluorobenzaldehyde with an aliphatic carboxylic acid in the presence of boron tribromide. mdpi.com | Offers a more direct route, potentially reducing the number of synthetic steps. | Optimization of reaction conditions (solvent, base, temperature) for fluorinated substrates. |

| Thermal Decarboxylation & Metathesis | A two-step process involving catalyst-free thermal decarboxylation followed by olefin metathesis. rsc.org | High yields, potential for creating symmetric dimers, avoids hazardous catalysts in the first step. rsc.org | Adaptation of the method to produce 2,4,5-trifluorovinylbenzene and its subsequent dimerization. |

| Engineered Biosynthesis | Use of engineered microorganisms expressing enzymes like Phenylalanine Ammonia Lyase (PAL). nih.gov | Highly sustainable, uses renewable feedstocks, operates under mild conditions. | Screening or engineering PAL variants for high activity and specificity towards a fluorinated phenylalanine precursor. |

Exploration of Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding

A comprehensive understanding of the molecular structure and quantum chemical properties of this compound is essential for predicting its reactivity and designing applications. Future research should leverage advanced analytical and theoretical methods.

Advanced Spectroscopy: While standard techniques are useful, cutting-edge spectroscopic methods can provide deeper insights. mdpi.com Techniques such as two-dimensional NMR, solid-state NMR, and advanced vibrational spectroscopy (e.g., Raman and IR) combined with chemometric analysis can elucidate subtle structural features and intermolecular interactions in different states. mdpi.com

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding molecular properties. niscpr.res.in Future studies should involve DFT calculations to determine optimized geometrical parameters, frontier molecular orbital energies (HOMO-LUMO), and vibrational frequencies. niscpr.res.in Such studies, which have been performed on related compounds like trans-4-(trifluoromethyl)cinnamic acid, can predict the molecule's electronic behavior, reactivity hotspots, and spectroscopic signatures. niscpr.res.in

| Technique | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate optimized geometry, frontier molecular orbitals (HOMO-LUMO), and vibrational wavenumbers. niscpr.res.in | Prediction of molecular stability, electronic transitions, reactivity, and correlation with experimental IR and Raman spectra. niscpr.res.in |

| Advanced NMR (e.g., 2D, Solid-State) | Elucidate complex structural details and intermolecular interactions in solution and solid phases. | Unambiguous assignment of all proton and carbon signals; understanding of crystal packing and polymorphism. |

| Raman and IR Spectroscopy with Chemometrics | Detailed analysis of vibrational modes and functional groups. mdpi.com | Precise characterization of the compound and its derivatives; potential for quantitative analysis in complex mixtures. |

Investigation of New Derivatization Strategies for Specialized Applications

The carboxylic acid functionality of this compound is a prime target for derivatization to create new molecules with tailored properties. Research into ester and amide derivatives of other substituted cinnamic acids has yielded compounds with a wide range of biological activities. nih.govresearchgate.net

Future research should systematically explore:

Esterification and Amidation: Synthesizing a library of esters and amides by reacting this compound with various alcohols and amines. This strategy has been successfully used to develop antimicrobial and antitumor agents from other cinnamic acid scaffolds. nih.govmdpi.com

Hybrid Molecule Synthesis: Creating chimeric compounds that combine the this compound scaffold with other pharmacologically active moieties. nih.govmdpi.com This molecular hybridization approach aims to develop new therapeutic agents with improved profiles. mdpi.com

Polymer Functionalization: Using derivatives of this compound as monomers or functional groups for advanced polymers. The cinnamoyl group is a well-known photoresponsive unit, and its fluorination could lead to materials with unique optical or electronic properties. mdpi.com

| Derivatization Strategy | Target Functional Group | Potential Applications | Rationale |

|---|---|---|---|

| Esterification | Carboxylic Acid | Antimicrobial agents, antitumor agents, fragrances. nih.govmdpi.com | Ester derivatives of other cinnamic acids have shown significant biological activity. nih.gov |

| Amidation | Carboxylic Acid | Antitumor agents, enzyme inhibitors. researchgate.netmdpi.com | Amide derivatives are privileged structures in medicinal chemistry. researchgate.net |

| Hybridization | Entire Scaffold | Targeted therapeutics (e.g., antimitotic, antiproliferative). nih.govmdpi.com | Combining pharmacophores can lead to synergistic effects and novel mechanisms of action. mdpi.com |

Comprehensive Analysis of Environmental Transformation Products and Pathways

The increasing use of fluorinated organic compounds necessitates a thorough understanding of their environmental fate. Research on the biodegradation of related compounds like 4-Fluorocinnamic acid provides a clear roadmap for investigating this compound. nih.govresearchgate.net

Key research questions to address include:

Biodegradability: Can microbial consortia from soil or activated sludge mineralize this compound? Studies have shown that specific bacterial strains can degrade 4-fluorocinnamic acid completely. researchgate.netresearchgate.net

Degradation Pathway: What is the metabolic pathway for its breakdown? For 4-fluorocinnamic acid, degradation proceeds through a β-oxidation mechanism to form 4-fluorobenzoic acid, which is then further metabolized via 4-fluorocatechol. researchgate.net A similar pathway involving the formation of 2,4,5-trifluorobenzoic acid is plausible.

Identification of Metabolites: What are the intermediate and final transformation products? Identifying these products is crucial for assessing the environmental impact and potential toxicity of the degradation process. researchgate.net

Defluorination Mechanisms: How and when are the fluorine atoms removed from the aromatic ring? This is a critical step in the detoxification of organofluorine compounds. nih.gov

| Potential Transformation Product | Precursor Step in Proposed Pathway |

|---|---|

| 2,4,5-Trifluorocinnamoyl-CoA | Initial activation via CoA ligase. researchgate.net |

| 2,4,5-Trifluorobenzoyl-CoA | Side-chain degradation via β-oxidation. researchgate.net |

| 2,4,5-Trifluorobenzoic Acid | Thiolysis of the CoA ester. researchgate.net |

| Trifluorocatechol intermediate | Hydroxylation of the aromatic ring prior to ring cleavage. researchgate.net |

Design of New Compounds based on this compound Scaffold for Targeted Synthetic Applications

The unique electronic properties imparted by the three fluorine atoms make the this compound scaffold an attractive building block for the rational design of new functional molecules.

Future design and synthesis efforts could be directed towards:

Medicinal Chemistry: Using the scaffold as a starting point for developing inhibitors of specific enzymes or receptor ligands. The structure can be modified to optimize binding interactions and pharmacological properties, a common strategy in structure-based drug design. nih.gov

Materials Science: Incorporating the trifluorocinnamate moiety into liquid crystals, polymers, or other advanced materials. The azocinnamic acid scaffold, for example, has been used in the design of bent-core liquid crystals. mtak.hu The trifluoro-substitution pattern could induce unique mesomorphic or photophysical properties.

Agrochemicals: Exploring derivatives as potential herbicides, fungicides, or pesticides. The presence of fluorine often enhances the biological efficacy and metabolic stability of agrochemicals. mdpi.com

| Application Area | Design Strategy | Rationale |

|---|---|---|

| Medicinal Chemistry | Use as a core scaffold for creating libraries of analogues for screening against biological targets. nih.gov | The trifluorophenyl group can form specific interactions (e.g., halogen bonding) in protein binding pockets. |

| Liquid Crystals | Incorporate the scaffold into bent-core or other mesogenic structures. mtak.hu | The rigid, polarizable nature of the scaffold is conducive to forming liquid crystalline phases. |

| Photoresponsive Polymers | Create polymers with pendant 2,4,5-trifluorocinnamate groups. mdpi.com | The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation, enabling photocrosslinking. Fluorination may alter the absorption wavelength and efficiency. |

Q & A

What spectroscopic and analytical techniques are recommended for characterizing 2,4,5-Trifluorocinnamic Acid?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups, including carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₈H₅F₃O₂, theoretical [M-H]⁻ at m/z 189.03) and fragmentation patterns .

- X-ray Crystallography: Determines crystal structure and confirms stereochemistry if crystallized .

What safety protocols are critical when handling this compound?

Answer:

The compound has GHS hazard codes H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Key precautions:

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Avoid inhalation; employ dust-control measures during weighing.

- Store in airtight containers away from oxidizers.

- Emergency procedures: Rinse eyes/skin with water for 15 minutes if exposed .

How does fluorination at the 2,4,5-positions influence the compound’s solubility and stability?

Answer:

- Solubility: The trifluorophenyl group increases hydrophobicity. Optimal dissolution requires polar aprotic solvents (e.g., DMSO, acetonitrile) .

- Stability: Fluorine’s electron-withdrawing effect enhances resistance to hydrolysis but may increase photodegradation risk. Store in amber vials at ≤4°C .

How can researchers design experiments to compare the bioactivity of this compound with structural analogs like 2,4-D or 2,4,5-T?

Answer:

- Bioassay Design: Use plant growth inhibition assays (e.g., Arabidopsis root elongation) to test auxin-like herbicidal activity, mirroring methods for 2,4-D/2,4,5-T .

- Dose-Response Analysis: Compare EC₅₀ values across analogs.

- Mechanistic Studies: Employ radiolabeled compounds to track uptake/metabolism in plant tissues .

What computational approaches predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by fluorine substitution .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., plant auxin receptors) to explain structure-activity relationships .

- Hammett Constants: Correlate fluorine’s meta-directing effects with reaction rates in cross-coupling reactions .

How should researchers address contradictions in HPLC or GC-MS data for this compound in complex mixtures?

Answer:

- Method Optimization: Adjust mobile phase pH (e.g., 1% trifluoroacetic acid in water/acetonitrile) to improve peak resolution .

- Spike-and-Recovery Tests: Validate recovery rates (>90%) in matrices like soil or plant extracts .

- Tandem MS (LC-MS/MS): Differentiate the compound from co-eluting degradants (e.g., trifluorophenylacetic acid) using unique fragmentation ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.